

A Technical Guide to the Physical Properties of Neodymium Acetate

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Compound of Interest

Compound Name: Neodymium acetate

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Introduction

Neodymium (III) acetate, with the chemical formula $\text{Nd}(\text{CH}_3\text{COO})_3$, is a coordination compound of the rare earth element neodymium.[1] It is a key precursor in the synthesis of various neodymium-containing materials, including catalysts, high-purity neodymium oxide, and advanced nanomaterials for biomedical applications.[1][2] Its utility in drug delivery systems and as a contrast agent in advanced imaging techniques has garnered increasing interest within the scientific community.[3][4][5] This guide provides a comprehensive overview of the core physical properties of **neodymium acetate**, detailed experimental protocols for their characterization, and workflows relevant to its application in research and development.

Physicochemical Properties

Neodymium acetate is typically a light purple or pink crystalline solid, a color characteristic of the Nd^{3+} ion.[1][6] It is known to exist in both anhydrous and various hydrated forms, with the degree of hydration influencing its physical properties.[7] The anhydrous form is particularly sensitive to moisture and is hygroscopic.[1][8]

General Properties

The fundamental properties of **neodymium acetate** are summarized in the table below, providing a quick reference for its different forms.

Property	Anhydrous Neodymium Acetate	Neodymium Acetate Monohydrate	Neodymium Acetate Tetrahydrate
Chemical Formula	$\text{Nd}(\text{C}_2\text{H}_3\text{O}_2)_3$	$\text{Nd}(\text{C}_2\text{H}_3\text{O}_2)_3 \cdot \text{H}_2\text{O}$	$\text{Nd}(\text{C}_2\text{H}_3\text{O}_2)_3 \cdot 4\text{H}_2\text{O}$
Molecular Weight	321.37 g/mol [1][3][9]	339.39 g/mol [6][10]	393.43 g/mol [8]
Appearance	Light purple solid[1]	Purple crystals[4]	Red-violet crystals[1]
CAS Number	6192-13-8[1]	334869-71-5[4][9]	334869-71-5[11]

Thermal Properties

The thermal behavior of **neodymium acetate** is critical for its use as a precursor in high-temperature synthesis, such as the production of neodymium oxide nanoparticles.

Property	Value	Notes
Melting Point	~230 °C (predicted)[1][6]	Decomposes upon melting.
Boiling Point	~118 °C (predicted)[1]	Not typically observed due to decomposition.
Decomposition	320–430 °C[1]	Anhydrous form decomposes to form neodymium oxycarbonate ($\text{Nd}_2\text{O}_2(\text{CO}_3)$), which further decomposes to neodymium oxide (Nd_2O_3) at higher temperatures (~880 °C). [1]

Density and Crystal Structure

The arrangement of atoms in the solid state dictates the material's density and other physical characteristics. The tetrahydrate form has been well-characterized by X-ray diffraction.

Property	Value
Density (hydrate)	2.184 g/cm ³ [1]
Density (dihydrate)	2.89 g/cm ³ [1]
Crystal System (tetrahydrate)	Triclinic [1] [8]
Space Group (tetrahydrate)	P 1 [1]
Lattice Parameters (tetrahydrate)	a = 0.9425 nm, b = 0.9932 nm, c = 1.065 nm
	$\alpha = 88.09^\circ$, $\beta = 115.06^\circ$, $\gamma = 123.69^\circ$ [1]

Solubility Profile

Neodymium acetate's solubility is a key parameter for its use in solution-based synthesis and as a staining agent.

Solvent	Solubility	Temperature
Water	20.19 g/100 g[3]	Not specified
26.2 g/100 mL	Not specified	
Acetic Acid	1.94 g/100 g[3]	30 °C
Strong Mineral Acids	Moderately soluble[1]	-
Benzyl Alcohol	Moderately soluble[3]	-
Benzyl Chloride	Moderately soluble[3]	-
Carbon Disulfide	Moderately soluble[3]	-
Methyl Salicylate	Moderately soluble[3]	-
Amyl Alcohol	Sparingly soluble[3]	-
Chloroform	Sparingly soluble[3]	-
Benzene	Insoluble[3]	-
Toluene	Insoluble[3]	-
Hexane	Insoluble[3]	-
Carbon Tetrachloride	Insoluble[3]	-

Experimental Protocols

The following sections detail generalized methodologies for the characterization of **neodymium acetate**'s physical properties. These protocols are based on standard analytical techniques for inorganic salts and coordination compounds.

Synthesis of Neodymium (III) Acetate Hydrate

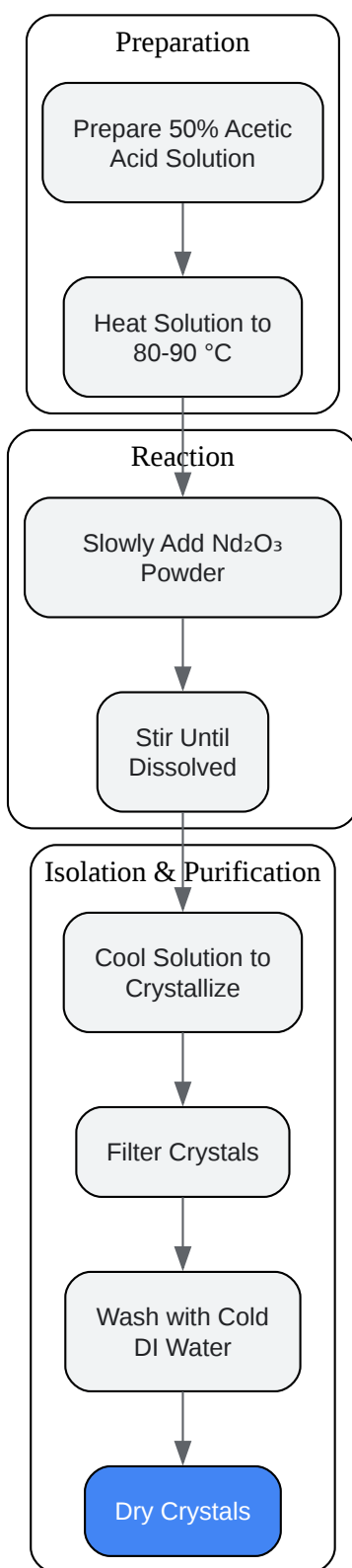
This protocol describes a common laboratory-scale synthesis via the neutralization of neodymium oxide with acetic acid.[1][8]

Materials:

- Neodymium (III) oxide (Nd_2O_3)
- Glacial acetic acid (CH_3COOH)
- Deionized water
- Reaction flask with magnetic stirrer and heating mantle
- Filtration apparatus

Procedure:

- Prepare a 50% (v/v) aqueous solution of acetic acid by diluting glacial acetic acid with deionized water.
- Transfer the acetic acid solution to the reaction flask and begin stirring. Heat the solution to approximately 80-90 °C.
- Slowly add stoichiometric amounts of neodymium (III) oxide powder to the heated acetic acid solution in small portions. The reaction is: $6\text{CH}_3\text{COOH} + \text{Nd}_2\text{O}_3 \rightarrow 2\text{Nd}(\text{CH}_3\text{COO})_3 + 3\text{H}_2\text{O}$.
[\[1\]](#)
- Continue stirring and heating until all the neodymium oxide has dissolved, resulting in a clear, purple solution.
- Once the reaction is complete, remove the heat and allow the solution to cool slowly to room temperature to facilitate crystallization.
- Further cooling in an ice bath can be used to maximize the crystal yield.
- Collect the **neodymium acetate** hydrate crystals by vacuum filtration.
- Wash the crystals with a small amount of cold deionized water to remove any excess acetic acid.
- Dry the crystals in a desiccator or at a low temperature in a vacuum oven.



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General workflow for the synthesis of **neodymium acetate**.

Determination of Solubility

This protocol outlines the isothermal equilibrium method for determining the solubility of **neodymium acetate** in water.

Materials:

- **Neodymium acetate**
- Deionized water
- Temperature-controlled shaker bath
- Analytical balance
- Centrifuge
- Volumetric flasks and pipettes
- Spectrophotometer (e.g., ICP-OES or UV-Vis)

Procedure:

- Add an excess amount of **neodymium acetate** to a known volume of deionized water in a sealed container.
- Place the container in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).
- Allow the suspension to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure saturation.
- After equilibration, cease agitation and allow the solid to settle.
- Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to separate the solid phase.
- Accurately dilute the saturated solution with a known volume of deionized water.

- Determine the concentration of Nd^{3+} in the diluted solution using a suitable analytical technique (e.g., ICP-OES).
- Calculate the original concentration in the saturated solution to determine the solubility in g/100 mL.
- Repeat the procedure at different temperatures to construct a solubility curve.

Thermal Decomposition Analysis

This protocol describes the use of Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) to study the thermal decomposition of **neodymium acetate** hydrate.

Materials:

- **Neodymium acetate** hydrate sample
- TGA/DTA instrument
- Sample pans (e.g., alumina or platinum)
- Inert gas (e.g., nitrogen) and/or air supply

Procedure:

- Calibrate the TGA/DTA instrument for temperature and mass according to the manufacturer's instructions.
- Accurately weigh a small amount of the **neodymium acetate** hydrate sample (typically 5-10 mg) into a sample pan.
- Place the sample pan and a reference pan (usually empty) into the instrument.
- Purge the furnace with the desired gas (e.g., nitrogen or air) at a controlled flow rate (e.g., 50-100 mL/min).
- Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

- Record the mass loss (TGA curve) and the temperature difference between the sample and reference (DTA curve) as a function of temperature.
- Analyze the resulting curves to identify dehydration steps, decomposition temperatures, and the composition of intermediate and final products.

Crystal Structure Determination

This protocol provides a general workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Materials:

- High-quality single crystal of **neodymium acetate** (typically >0.1 mm)
- Single-crystal X-ray diffractometer
- Cryo-cooling system (optional, for temperature control)

Procedure:

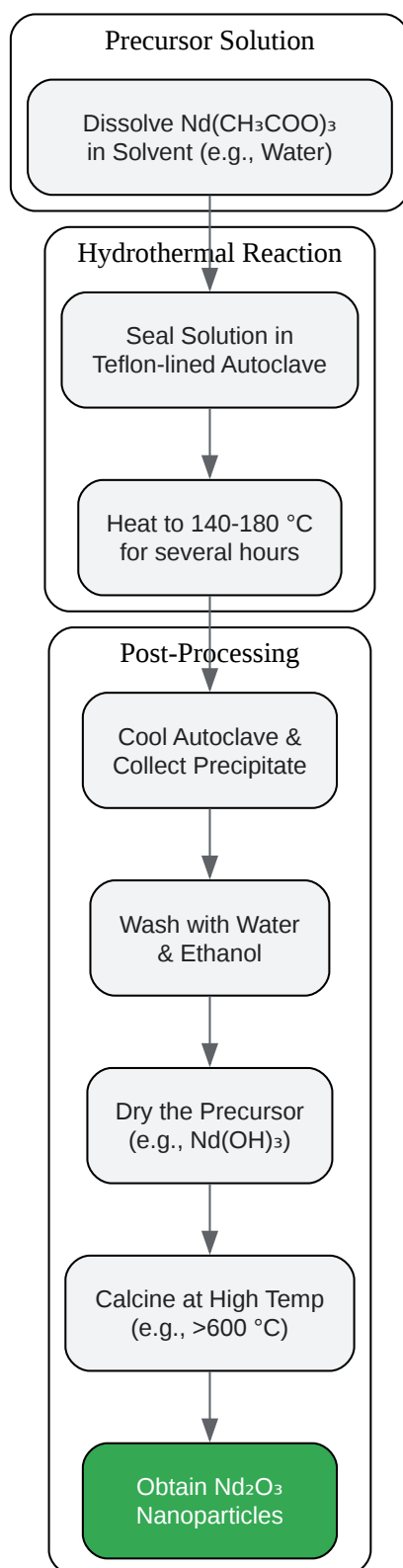
- Select a suitable single crystal under a microscope and mount it on a goniometer head.
- Center the crystal in the X-ray beam of the diffractometer.
- Collect a series of diffraction images by rotating the crystal in the X-ray beam.
- Process the diffraction data to determine the unit cell dimensions, crystal system, and space group.
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Refine the structural model against the experimental diffraction data to optimize atomic positions, bond lengths, and angles.
- Validate the final crystal structure and deposit the data in a crystallographic database.

Applications and Relevant Workflows

Neodymium acetate serves as a critical precursor in materials science and has emerging applications in biotechnology.

Synthesis of Neodymium Oxide Nanoparticles

Neodymium acetate is often used in the hydrothermal synthesis of neodymium oxide (Nd_2O_3) nanoparticles, which have applications in catalysis and bioimaging.

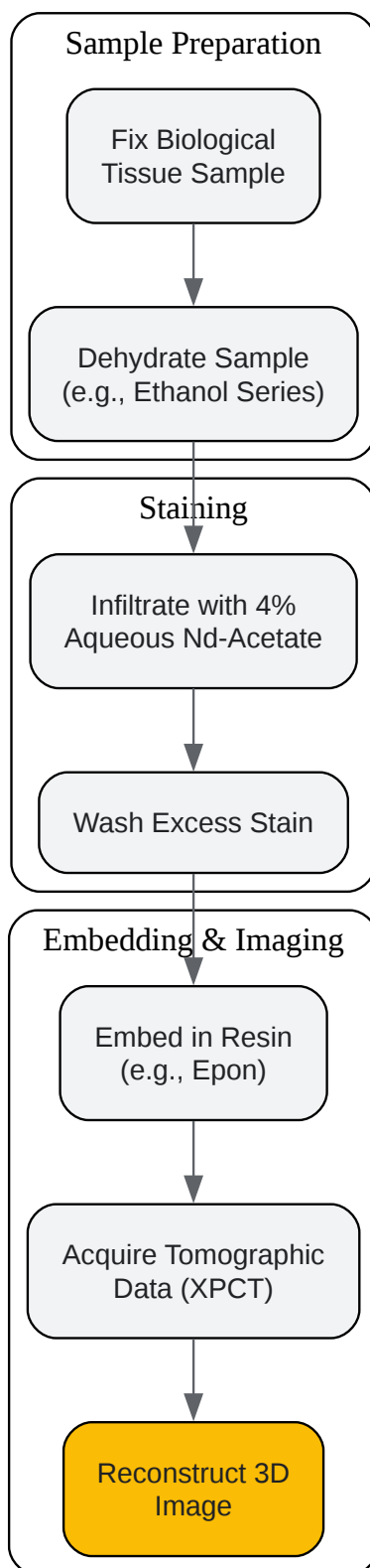


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Hydrothermal synthesis of Nd_2O_3 nanoparticles.

Contrast Agent for Biological Imaging

Neodymium acetate has been investigated as a non-radioactive alternative to uranyl acetate for staining biological samples in electron microscopy and as a contrast agent for X-ray phase-contrast tomography (XPCT).^{[3][4][5][12]} Its ability to bind to anionic groups like phosphates and carboxylates on cell surfaces enhances contrast in soft tissues.^{[3][5]}



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Workflow for using Nd-Acetate in X-ray tomography.

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